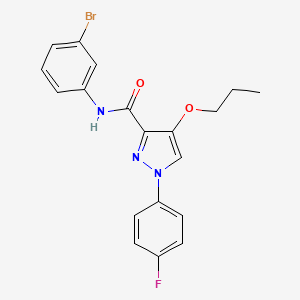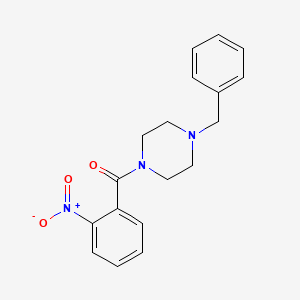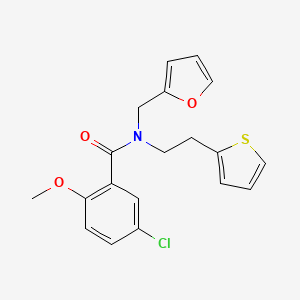
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide, commonly known as DMPQ, is a synthetic quinazoline derivative that has been used in scientific research for various applications. It is a small molecule that has a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. DMPQ has been studied extensively in laboratory settings and has been found to have a range of potential applications in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide involves the condensation of 2,2-dimethylpropanamide with 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid followed by reduction of the resulting imine to form the final product.
Starting Materials
2,2-dimethylpropanamide, 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid, Sodium borohydride, Methanol, Hydrochloric acid
Reaction
Step 1: Dissolve 2,2-dimethylpropanamide and 4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinecarboxylic acid in methanol., Step 2: Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours at room temperature., Step 4: Quench the reaction with water and extract the product with ethyl acetate., Step 5: Purify the product by column chromatography to obtain 2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide.
Scientific Research Applications
DMPQ has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been used to investigate the mechanisms of action of various drugs and to develop new therapeutic agents. Additionally, it has been used in studies of the effects of drugs on the nervous system and in studies of the effects of drugs on the cardiovascular system.
Mechanism Of Action
The exact mechanism of action of DMPQ is not yet fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the production of proinflammatory cytokines, inhibition of cell proliferation, and induction of apoptosis. Additionally, it has been suggested that DMPQ may act as an anti-oxidant by scavenging reactive oxygen species.
Biochemical And Physiological Effects
DMPQ has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. Additionally, it has been found to induce apoptosis in cancer cells and to inhibit the replication of viruses.
Advantages And Limitations For Lab Experiments
The use of DMPQ in laboratory experiments offers several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is highly soluble in aqueous solutions, which makes it easy to use in experiments. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life, which can limit its effectiveness in experiments that require long-term exposure to the compound. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving DMPQ. One potential direction is to further investigate the mechanisms of action of the compound and to identify new therapeutic targets for its use. Additionally, further research could be conducted to determine the potential therapeutic uses of DMPQ in different diseases and conditions. Additionally, further research could be conducted to investigate the potential toxic effects of DMPQ and to develop safer formulations for its use in laboratory experiments. Finally, further research could be conducted to investigate the potential synergistic effects of DMPQ with other compounds or drugs.
properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)11(18)16-12-14-9-7-5-4-6-8(9)10(17)15-12/h4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCIXNVVCWNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



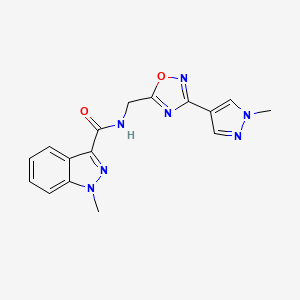
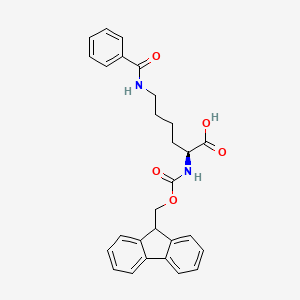
![2-{[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}aniline](/img/structure/B2949935.png)

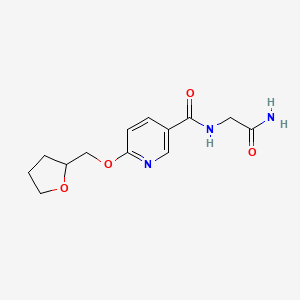
![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
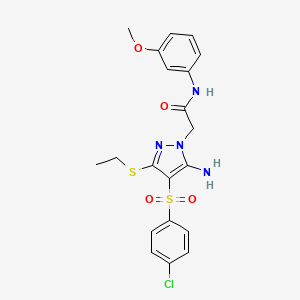
![1-(3,4-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2949941.png)
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
